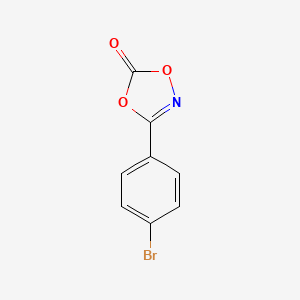

3-(4-Bromophenyl)-1,4,2-dioxazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Bromophenyl)-1,4,2-dioxazol-5-one is a heterocyclic compound that contains a bromophenyl group attached to a dioxazole ring

Métodos De Preparación

The synthesis of 3-(4-Bromophenyl)-1,4,2-dioxazol-5-one typically involves the reaction of 4-bromoaniline with glyoxylic acid to form an intermediate, which is then cyclized to produce the desired dioxazole compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process .

Análisis De Reacciones Químicas

3-(4-Bromophenyl)-1,4,2-dioxazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Reactions

General Procedure A: 4-Bromo-N-(thiophen-2-yl)benzamide (3da) can be prepared using 3-(4-bromophenyl)-1,4,2-dioxazol-5-one (1d) following a general procedure .

General Procedure B: Reactions with boronic acids can be performed using isocyanates. To a vial, isocyanate (3.0 equiv.), boronic acid (1.0 equiv.), and DCE (1.0 mL) are added. The vial is sealed and stirred at 130 °C for 16 hours. The mixture is then cooled, diluted with DCM, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the coupled product .

Amidation Reactions

Dioxazolones can be used in amidation reactions . For example, N-(Thiophen-2-yl)benzamide (3aa) is prepared using 3-phenyl-1,4,2-dioxazol-5-one (1a) and 2-thiopheneboronic acid (2a) . Similarly, methyl 4-(thiophen-2-ylcarbamoyl)benzoate (3ga) is prepared using methyl 4-(5-oxo-1,4,2-dioxazol-3-yl)benzoate (1g) and 2-thiopheneboronic acid (2a) .

Isocyanate Equivalent

1,4,2-Dioxazol-5-ones are known to undergo decarboxylation under thermal conditions, followed by Lossen's rearrangement to yield isocyanates .

Synthesis of Pyrazole Derivatives

While not a direct application, pyrazole derivatives exhibit a spectrum of biological activities and are synthesized using various approaches . For example, a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes have been synthesized and tested for anti-inflammatory activities .

Synthesis of 4-Aminooxazoles

1,4,2-dioxazol-5-ones can be used as umpolung reagents bearing a nucleophilic N-atom in the synthesis of fully substituted 4-aminooxazoles .

Tables of experimental data

| Compound | Description | Procedure Followed |

|---|---|---|

| 4-Bromo-N-(thiophen-2-yl)benzamide | Prepared using this compound | General Procedure A |

| N-(Thiophen-2-yl)benzamide | Prepared using 3-phenyl-1,4,2-dioxazol-5-one and 2-thiopheneboronic acid | General Procedure A |

| Methyl 4-(thiophen-2-ylcarbamoyl)benzoate | Prepared using methyl 4-(5-oxo-1,4,2-dioxazol-3-yl)benzoate and 2-thiopheneboronic acid | General Procedure A |

Case Studies

- Amidation Reactions : The reaction of this compound with various boronic acids to synthesize benzamide derivatives .

- Isocyanate Generation : Thermal decomposition of this compound to generate 4-bromophenyl isocyanate, which can then be used in subsequent reactions .

- Synthesis of Pyrazoles: Utilizing pyrazoles in the synthesis of anti-inflammatory compounds . For example, 1-(2, 4-Chloroacridine-9-yl)-3-(5-pyridine-4-yl)-(1,3,4-oxadiazol-2-yl-thiomethyl)-pyrazole-5-one showed anti-inflammatory and analgesic activities .

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)-1,4,2-dioxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression .

Comparación Con Compuestos Similares

Similar compounds to 3-(4-Bromophenyl)-1,4,2-dioxazol-5-one include:

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar bromophenyl group but differs in the heterocyclic ring structure.

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another compound with a bromophenyl group, but with a different heterocyclic core.

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Actividad Biológica

3-(4-Bromophenyl)-1,4,2-dioxazol-5-one is a compound belonging to the dioxazolones class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrN2O3. The compound features a dioxazole ring structure that contributes to its reactivity and biological properties. The presence of the bromine atom at the para position of the phenyl group enhances its electrophilic character, making it a potential candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with hydroxylamine followed by cyclization. Efficient methods for synthesizing dioxazolones have been reported, enabling the production of this compound in good yields .

Antimicrobial Activity

Research indicates that compounds in the dioxazolone class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate inhibition against various bacterial strains. Specific tests revealed that these compounds can disrupt bacterial cell membranes, leading to cell lysis .

Anticancer Properties

The anticancer potential of this compound has been investigated through in vitro assays. It has been observed to induce apoptosis in cancer cell lines by activating specific pathways associated with programmed cell death. The compound's mechanism involves the inhibition of key enzymes involved in tumor growth and proliferation .

Analgesic and Anti-inflammatory Effects

Recent studies have explored the analgesic properties of related oxazolone compounds. In animal models, certain derivatives exhibited significant pain relief in writhing tests and hot plate assays. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators .

The biological activity of this compound is primarily due to its ability to act as an electrophile. It can interact with nucleophiles in biological systems, leading to enzyme inhibition and interference with cellular signaling pathways. This interaction may result in the modulation of various biochemical processes associated with disease states .

Case Studies

Propiedades

Fórmula molecular |

C8H4BrNO3 |

|---|---|

Peso molecular |

242.03 g/mol |

Nombre IUPAC |

3-(4-bromophenyl)-1,4,2-dioxazol-5-one |

InChI |

InChI=1S/C8H4BrNO3/c9-6-3-1-5(2-4-6)7-10-13-8(11)12-7/h1-4H |

Clave InChI |

BTCTXXAUTWZPOQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=NOC(=O)O2)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.